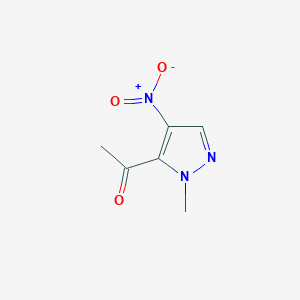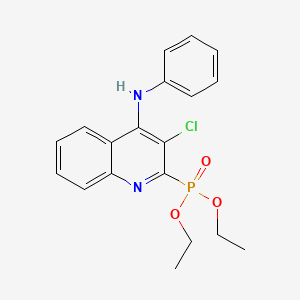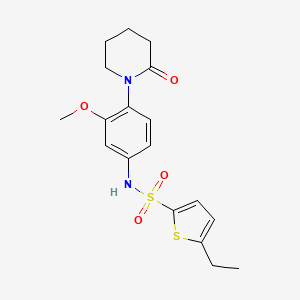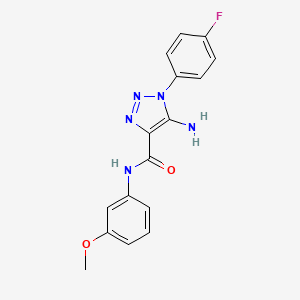![molecular formula C14H8Cl2F3NO B2680471 4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 75854-27-2](/img/structure/B2680471.png)
4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol , also known by its chemical formula C8H3ClF3NO , is a compound with intriguing properties. It belongs to the class of phenolic compounds and contains both aromatic and functional groups. The molecular weight of this compound is 221.56 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of 4-chloro-2-(trifluoromethyl)aniline with an appropriate aldehyde or ketone. The imine formation occurs, leading to the desired product. Researchers have explored various synthetic routes to optimize yield and purity .
Molecular Structure Analysis
The molecular structure of 4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol reveals an aromatic ring system with substituents. The trifluoromethyl group enhances the compound’s reactivity and stability. Crystallographic studies have elucidated the precise arrangement of atoms in the molecule .
Chemical Reactions Analysis
This compound participates in several chemical reactions, including nucleophilic substitutions, oxidation, and coordination reactions. Notably, it can undergo hydrolysis under specific conditions. Researchers have investigated its reactivity with various nucleophiles and electrophiles .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
Novel compounds like 4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol and their metal complexes have been synthesized and characterized using techniques like FT-IR, NMR, UV-Vis spectroscopy, mass spectrometry, and SEM. These studies provide a foundation for understanding the chemical and physical properties of these compounds, which is essential for their application in various scientific fields (Palreddy et al., 2015).
Biological Activity
Research has shown that these compounds and their metal complexes exhibit biological activities. For example, the disc diffusion method has been used to investigate their antimicrobial properties, demonstrating potential applications in the development of new antimicrobial agents (Palreddy et al., 2015).
Corrosion Inhibition
Several studies have focused on the corrosion inhibition properties of compounds structurally related to 4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol. These compounds have been found to effectively inhibit the corrosion of metals, suggesting their application in protecting materials from degradation (Elemike et al., 2017).
Optoelectronic Properties
The optoelectronic properties of imine derivatives related to 4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol have been explored through computational and experimental techniques. These compounds exhibit potential for applications in optoelectronics and bioactivity against crucial proteins of SARS-CoV-2, indicating their relevance in developing new materials for electronic devices and antiviral research (Ashfaq et al., 2022).
Molecular Docking and Computational Studies
Molecular docking and computational studies have provided insights into the molecular structure, stability, and potential biological activities of these compounds. Such studies are crucial for understanding the interaction mechanisms at the molecular level, which can guide the design of compounds with targeted properties (Kusmariya & Mishra, 2015).
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-9-2-4-13(21)8(5-9)7-20-12-3-1-10(16)6-11(12)14(17,18)19/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQBDWZKLACLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2680389.png)

![3-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2680395.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-(methylsulfonyl)benzoate](/img/structure/B2680396.png)
![benzo[d][1,3]dioxol-5-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2680397.png)
![2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B2680400.png)
![5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one](/img/structure/B2680402.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2680403.png)


![Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-](/img/structure/B2680407.png)

![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2680410.png)